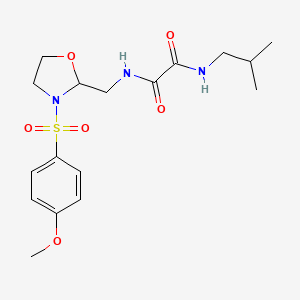

N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Descripción

N1-Isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a central N1,N2-linked oxalamide core. The N1 position is substituted with an isobutyl group, while the N2 position incorporates a modified oxazolidine ring bearing a 4-methoxyphenylsulfonyl moiety.

Propiedades

IUPAC Name |

N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O6S/c1-12(2)10-18-16(21)17(22)19-11-15-20(8-9-26-15)27(23,24)14-6-4-13(25-3)5-7-14/h4-7,12,15H,8-11H2,1-3H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRJTHXVTHWODP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 448.50 g/mol. The compound features an oxazolidine ring, which is significant for its biological activity.

The compound's mechanism primarily involves modulation of specific biological pathways, particularly those related to pain and inflammation. It is hypothesized to interact with opioid receptors, similar to other compounds in its class, potentially acting as an agonist or antagonist depending on structural modifications.

Case Study 1: Opioid Receptor Interaction

A study focusing on the structure-activity relationship (SAR) of opioid receptor agonists demonstrated that modifications to the oxazolidine ring significantly impacted receptor binding affinity and selectivity. Compounds similar to this compound were evaluated in vivo using tail-flick tests in mice, showing promising anti-nociceptive effects with an effective dose (ED50) ranging from 0.5 mg/kg to 1.5 mg/kg .

Case Study 2: In Vitro Anti-inflammatory Effects

In a controlled laboratory setting, derivatives were tested for their ability to suppress the release of inflammatory mediators from macrophages. The results indicated a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) production at concentrations as low as 10 μM, highlighting the compound's potential as an anti-inflammatory agent .

Data Summary Table

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The compound is compared to structurally related oxalamide derivatives, emphasizing differences in substituents and heterocyclic systems (Table 1).

Table 1: Structural and Physicochemical Comparison

Physicochemical and Spectroscopic Properties

- Melting Points : Analogs exhibit melting points between 215–250°C, suggesting the target compound may fall within this range.

- Spectral Signatures :

Functional Implications of Substituents

Métodos De Preparación

Synthesis of 3-((4-Methoxyphenyl)Sulfonyl)Oxazolidine

The oxazolidine ring is synthesized via cyclization of serine derivatives. A method adapted from CN111808040A involves:

- Starting material : Methyl ester of serine (DL-serine methyl ester hydrochloride) reacts with S,S'-dimethyl dithiocarbonate in water at 5–35°C.

- Cyclization : The reaction forms a 2-oxooxazolidine intermediate, which is subsequently sulfonylated using 4-methoxybenzenesulfonyl chloride.

- Sulfonylation : The oxazolidine nitrogen is sulfonylated under basic conditions (e.g., pyridine or triethylamine) in tetrahydrofuran (THF) at 0–25°C.

Key reaction conditions :

Functionalization with a Methylene Bridge

To attach the oxazolidine-sulfonyl group to the oxalamide backbone:

- Reductive amination : The oxazolidine nitrogen is alkylated using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) in methanol.

- Alternate route : Direct coupling of 3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methylamine to oxalyl chloride.

Synthesis of the Oxalamide Intermediate

Oxalyl Chloride and Isobutylamine Coupling

The N1-isobutyl oxalamide segment is prepared via a two-step process:

- Reaction of oxalyl chloride with isobutylamine :

- Quenching and isolation : The product is precipitated using ice-cold water and purified via recrystallization (ethanol/water).

Coupling of Oxazolidine-Sulfonyl-Methylamine to Oxalamide

Amidation under Basic Conditions

The final coupling step involves reacting N1-isobutyl oxalamic acid chloride with 3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methylamine:

Alternative Catalytic Methods

A copper-catalyzed three-component reaction (adapted from PubMed 26102299) offers a one-pot approach:

- Components :

- 1-Alkyne (propargyl alcohol derivative).

- N-Sulfonyl azide (4-methoxybenzenesulfonyl azide).

- Isobutylamine.

- Catalyst : CuI (5 mol%) in THF at room temperature.

- Oxidative step : Introduces the oxalamide group via in situ oxidation.

Advantages : Reduced step count, higher atom economy.

Yield : ~65%.

Optimization and Catalysis

Solvent and Temperature Effects

Catalytic Systems

- Copper catalysts : CuI or CuCl enhance coupling efficiency in one-pot methods.

- Acid scavengers : Triethylamine or DMAP mitigate HCl release during amidation.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Q & A

Basic: How can researchers optimize the synthesis of N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide to improve yield and purity?

Methodological Answer:

The synthesis involves sequential coupling of oxalamide precursors with functionalized oxazolidinone intermediates. Key steps include:

- Step 1: Sulfonylation of the oxazolidin-2-ylmethyl group using 4-methoxyphenylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base) .

- Step 2: Amidation of the oxalamide core with isobutylamine, requiring precise pH control (pH 7–8) to avoid side reactions .

- Optimization Tips:

- Use high-purity reagents and inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or HPLC, with purification via column chromatography (silica gel, eluent: EtOAc/hexane gradient).

- Confirm final purity (>95%) via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify protons on the isobutyl group (δ 0.8–1.2 ppm), oxazolidinone ring (δ 3.5–4.5 ppm), and sulfonyl-linked aromatic protons (δ 7.2–7.8 ppm) .

- ¹³C NMR: Confirm carbonyl carbons (δ 165–170 ppm) and quaternary carbons in the oxazolidinone ring .

- Mass Spectrometry: ESI-MS or MALDI-TOF to verify molecular ion peaks matching the theoretical mass (C₁₉H₂₆N₃O₆S, ~448.5 g/mol) .

- X-ray Crystallography: For absolute configuration determination, though this requires high-quality single crystals grown via slow evaporation in solvents like acetonitrile .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 4-methoxyphenylsulfonyl moiety in biological activity?

Methodological Answer:

- SAR Design: Synthesize analogs with substitutions (e.g., 4-fluorophenyl, 4-chlorophenyl) or removal of the sulfonyl group. Compare their inhibitory potency in enzymatic assays (e.g., bacterial Mur ligases for antibacterial activity) .

- Computational Modeling: Use molecular docking (AutoDock Vina) to assess interactions between the sulfonyl group and target proteins (e.g., hydrophobic pockets or hydrogen bonding with active-site residues) .

- Data Interpretation: Correlate electronic effects (Hammett σ values of substituents) with bioactivity trends to identify optimal substituents .

Advanced: What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling:

- Measure plasma stability (e.g., incubation in rat plasma at 37°C) and metabolic degradation via LC-MS to identify unstable functional groups .

- Assess bioavailability using Caco-2 cell monolayers for intestinal permeability .

- Formulation Adjustments: Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance solubility and prolong half-life .

- In Vivo Validation: Use murine infection models with dose-ranging studies (e.g., 10–100 mg/kg, IP/IV) and monitor bacterial load reduction vs. toxicity .

Advanced: How can researchers address discrepancies in reported solubility data across different solvent systems?

Methodological Answer:

- Systematic Solubility Screening: Use shake-flask method in buffers (pH 1–10) and organic solvents (DMSO, ethanol, acetonitrile) at 25°C and 37°C. Measure via UV-Vis spectroscopy (λ_max ~270 nm) .

- Co-Solvency Studies: Test binary mixtures (e.g., DMSO:PBS) to identify formulations that enhance solubility without precipitation .

- Thermodynamic Analysis: Calculate Hansen solubility parameters to predict solvent compatibility based on the compound’s polarity and hydrogen-bonding capacity .

Advanced: What methodologies are recommended for studying enantiomer-specific activity given the chiral oxazolidinone core?

Methodological Answer:

- Chiral Resolution: Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) to isolate R/S enantiomers .

- Enzymatic Assays: Compare IC₅₀ values of enantiomers against target enzymes (e.g., bacterial ribosomes) to identify stereoselective inhibition .

- Circular Dichroism (CD): Confirm enantiomeric purity and monitor conformational changes upon target binding .

Basic: What are the key stability challenges during long-term storage, and how can they be mitigated?

Methodological Answer:

- Degradation Pathways: Hydrolysis of the oxazolidinone ring under humid conditions or photodegradation of the sulfonyl group .

- Stabilization Strategies:

- Store lyophilized powder at -20°C in amber vials under inert gas.

- Add antioxidants (e.g., BHT) or chelating agents (EDTA) to liquid formulations .

- Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines .

Advanced: How can computational tools predict off-target interactions and toxicity risks early in development?

Methodological Answer:

- In Silico Screening: Use SwissADME or ProTox-II to predict ADMET profiles, focusing on cytochrome P450 inhibition and hERG channel binding .

- Molecular Dynamics Simulations (MD): Simulate compound-membrane interactions to assess phospholipidosis risk .

- Validation: Cross-reference predictions with in vitro hepatocyte cytotoxicity assays (e.g., HepG2 cells) and Ames test for mutagenicity .

Basic: What synthetic impurities are commonly observed, and how are they characterized?

Methodological Answer:

- Common Impurities:

- Unreacted sulfonyl chloride (detected via chloride ion-selective electrode).

- Diastereomeric byproducts from incomplete chiral resolution .

- Characterization:

- LC-MS/MS to identify impurity structures.

- Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) for quantification .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Target Engagement Assays: Use cellular thermal shift assays (CETSA) to confirm binding to putative targets in bacterial lysates .

- CRISPR-Cas9 Knockout Models: Generate bacterial strains lacking suspected target genes (e.g., murA) to test resistance development .

- Metabolomics: Profile changes in bacterial metabolite levels (e.g., UDP-N-acetylmuramic acid) via LC-MS to confirm pathway disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.